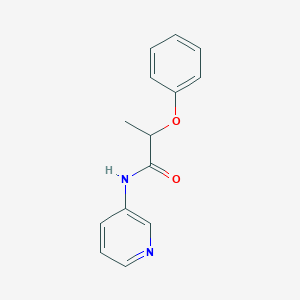

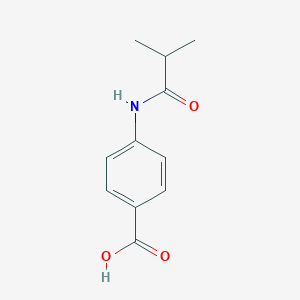

N-(2-phenylethyl)furan-2-carboxamide

説明

“N-(2-phenylethyl)furan-2-carboxamide”, also known as Furanylfentanyl, is an opioid analgesic that is an analog of fentanyl . It has been sold as a designer drug and is said to be pharmacologically more active than fentanyl .

Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis

The metabolism of “this compound” was investigated by incubating fresh human hepatocytes with 10 µM furanylfentanyl at 37 °C for 48 h in an atmosphere of 5% CO2 . Four metabolites of furanylfentanyl were presumably detected: 4´-hydroxy-furanylfentanyl, β-hydroxy-furanylfentanyl, 4´-hydroxy-3´-methoxy-furanylfentanyl, and a ring-opened carboxylic acid metabolite .科学的研究の応用

Risk Assessment of Psychoactive Substances : Furanylfentanyl, a compound related to N-(2-phenylethyl)furan-2-carboxamide, has been evaluated for its health and social risks, its involvement in international trafficking, and the potential implications of control measures (Brandt et al., 2017).

Catalysis in Organic Chemistry : Chiral complexes containing monodentate acylthiourea ligands, such as this compound, have been synthesized and characterized for efficient asymmetric transfer hydrogenation of ketones (Sheeba et al., 2014).

Antibacterial Applications : Synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives showcased their effectiveness against clinically isolated drug-resistant bacteria, offering insights into novel antibacterial agents (Siddiqa et al., 2022).

Antiviral Research : Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, providing a new avenue for antiviral drug development (Yongshi et al., 2017).

Biological Properties and Structural Analysis : N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) has been characterized for its structural properties and potential biological applications, including antibacterial and antifungal activities (Yıldırım et al., 2018).

Bio-imaging Applications : A phenoxazine-based chemosensor incorporating furan-2-carboxamide was developed for detecting Cd2+ and CN− ions, with potential applications in live cell and zebrafish bio-imaging (Ravichandiran et al., 2020).

Synthesis and Reactivity in Organic Chemistry : Research on the synthesis and reactivity of various furan-carboxamide derivatives, including N-(1-Naphthyl)furan-2-carboxamide and N-(quinolin-6-yl)furan-2-carboxamide, has been conducted to explore their potential in organic synthesis and chemical reactions (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity : The synthesis, characterization, and in vitro antimicrobial activity assessment of new furan-3-carboxamide series have been carried out, showing significant antimicrobial properties against various microorganisms (Zanatta et al., 2007).

Safety and Hazards

“N-(2-phenylethyl)furan-2-carboxamide” is a potent opioid and poses significant health risks. Side effects are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . It is illegal in several countries, including Sweden and the United States .

特性

IUPAC Name |

N-(2-phenylethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQSQNRBAFMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)

![N-[2,6-di(propan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B472941.png)